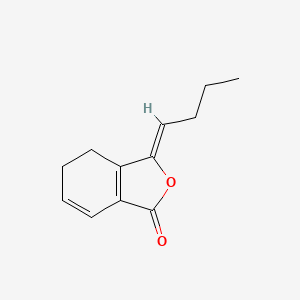

(E)-Ligustilide

描述

属性

CAS 编号 |

4431-01-0 |

|---|---|

分子式 |

C12H14O2 |

分子量 |

190.24 g/mol |

IUPAC 名称 |

(3E)-3-butylidene-4,5-dihydro-2-benzofuran-1-one |

InChI |

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8+ |

InChI 键 |

IQVQXVFMNOFTMU-DHZHZOJOSA-N |

手性 SMILES |

CCC/C=C/1\C2=C(C=CCC2)C(=O)O1 |

规范 SMILES |

CCCC=C1C2=C(C=CCC2)C(=O)O1 |

外观 |

Solid powder |

其他CAS编号 |

81944-09-4 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ligustilide ligustilide, (E)-isomer ligustilide, (Z)-isomer Z-ligustilide |

产品来源 |

United States |

Foundational & Exploratory

(E)-Ligustilide: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-ligustilide, a prominent phthalide (B148349) derivative, is a bioactive compound of significant interest within the scientific and pharmaceutical communities. Primarily found in the essential oils of various medicinal plants, it has been traditionally used in herbal medicine for its purported therapeutic effects. Modern research has begun to elucidate the pharmacological mechanisms of this compound, revealing its potential in areas such as neuroprotection, anti-inflammation, and vasodilation. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and analysis. Furthermore, it explores the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (or Umbelliferae) family, many of which have a long history of use in traditional medicine. The primary sources include various species of Angelica and Ligusticum. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and cultivation conditions.

Table 1: Quantitative Data of Ligustilide (B1675387) in Various Plant Sources

| Plant Species | Plant Part | Ligustilide Content (% w/w or mg/g) | Reference |

| Angelica sinensis (Dong Quai) | Root | 5.63-24.53 mg/g | [1] |

| Angelica sinensis (essential oil) | Root | 14.56% | [2] |

| Angelica acutiloba | Root | 1.00 mg/g (as ligustilides) | [1] |

| Angelica acutiloba var. sugiyamae | Root | 1.00 mg/g (as ligustilides) | [1] |

| Ligusticum chuanxiong (Szechuan Lovage) | Rhizome | High concentrations, often a major component of the essential oil | [3] |

| Ligusticum porteri (Oshá) | Root (essential oil) | 3.74% | |

| Ligusticum striatum | Root (essential oil) | 6.61% | |

| Ligusticum sinense | Root (essential oil) | 1.16% | |

| Levisticum officinale (Lovage) | Root | 2.78 mg/g (as ligustilides) |

Biosynthesis of this compound

The biosynthesis of phthalides, including ligustilide, in plants is a complex process that is not yet fully elucidated. However, research suggests that it originates from the polyketide pathway. Several key enzymes have been identified as playing a role in the accumulation and transformation of phthalides in Angelica sinensis.

The proposed biosynthetic pathway involves the following key enzymes:

-

Phospho-2-dehydro-3-deoxyheptonate aldolase (B8822740) 2: Likely involved in the initial steps of the shikimate pathway, which provides precursors for aromatic compounds.

-

Shikimate dehydrogenase: A key enzyme in the shikimate pathway.

-

Primary amine oxidase-like: May be involved in the modification of precursor molecules.

-

Polyphenol oxidase: Potentially involved in oxidation reactions.

-

Tyrosine decarboxylase: Could contribute to the formation of the phthalide backbone.

-

Shikimate O-hydroxycinnamoyl transferase: Likely involved in the transfer of acyl groups during the formation of phthalide precursors.

Below is a diagram illustrating the proposed general workflow for the biosynthesis and transformation of phthalides.

Caption: Proposed general biosynthetic workflow for phthalides like this compound.

Experimental Protocols

Extraction of this compound

Several methods can be employed for the extraction of this compound from plant materials, with the choice of method depending on the desired yield, purity, and environmental considerations.

SFE is a green extraction technique that utilizes supercritical carbon dioxide (CO₂) as the solvent. It offers advantages such as high selectivity, shorter extraction times, and no solvent residue.

Protocol:

-

Sample Preparation: Grind the dried plant material (e.g., Angelica sinensis roots) to a fine powder.

-

SFE System: Utilize a supercritical fluid extractor.

-

Extraction Parameters:

-

Pressure: 250 bar

-

Temperature: 50°C

-

CO₂ Flow Rate: 2 mL/min

-

Co-solvent (optional): 5% Methanol can be used to modify the polarity of the supercritical fluid.

-

Static Extraction Time: 20-30 minutes

-

Dynamic Extraction Time: Varies depending on the system and desired yield.

-

-

Collection: The extracted essential oil containing ligustilide is collected in a vial.

-

Storage: Store the extract at -20°C to minimize degradation.

This sustainable method combines enzymatic hydrolysis of the plant cell wall with ultrasonic-assisted extraction and an aqueous two-phase system for simultaneous extraction and separation.

Protocol:

-

Enzyme Selection: Cellulase is commonly used to break down the plant cell wall.

-

Aqueous Two-Phase System (ATPS) Preparation: Create a two-phase system using, for example, ethanol (B145695) and ammonium (B1175870) sulfate.

-

Extraction Process:

-

Mix the powdered plant material with the enzyme in a suitable buffer.

-

Add the ATPS components.

-

Subject the mixture to ultrasonication at a controlled temperature and time.

-

-

Phase Separation: Centrifuge the mixture to separate the two aqueous phases. This compound will partition into the ethanol-rich upper phase.

-

Analysis: The upper phase is collected and analyzed for ligustilide content.

Quantification of this compound

Accurate quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qHNMR) are two commonly used methods.

A reversed-phase HPLC method is widely used for the quantification of ligustilide isomers.

Protocol:

-

Chromatographic System: A standard HPLC system with a UV or fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 350 nm for UV detection provides good separation from other phthalides. For fluorescence detection, excitation at 336 nm and emission at 453 nm can be used for ligustilide.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Quantification: Create a calibration curve using a certified this compound standard.

qHNMR is a powerful technique for the absolute quantification of compounds without the need for an identical standard for calibration.

Protocol:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 360 MHz or higher).

-

Sample Preparation: Accurately weigh the extract or essential oil and dissolve it in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., dimethyl sulfone, DMSO₂).

-

Acquisition Parameters:

-

Pulse Program: A standard proton acquisition program (e.g., "zg30").

-

Relaxation Delay (D1): A sufficiently long delay (e.g., 1 s or longer) to ensure full relaxation of the protons.

-

Number of Scans: Dependent on the concentration of the analyte.

-

-

Quantification: The concentration of this compound is determined by comparing the integral of its characteristic proton signal (e.g., H-7 at δ 6.286 ppm) with the integral of the known concentration of the internal standard.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its pharmacological effects by modulating several key cellular signaling pathways.

GPR30/EGFR Pathway

Ligustilide has been found to promote bone formation by activating the G protein-coupled estrogen receptor 30 (GPR30), which in turn transactivates the epidermal growth factor receptor (EGFR). This leads to the activation of downstream signaling cascades, such as the ERK1/2 pathway, promoting osteoblast differentiation and inhibiting apoptosis.

Caption: Ligustilide-mediated activation of the GPR30/EGFR pathway.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and apoptosis. Ligustilide has been shown to exert neuroprotective effects by activating this pathway, thereby inhibiting apoptosis in neuronal cells. It has also been implicated in the inhibition of cholangiocarcinoma cell proliferation and migration through the PI3K/Akt pathway.

Caption: Neuroprotective effect of ligustilide via the PI3K/Akt pathway.

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. (Z)-ligustilide has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

Caption: Anti-inflammatory mechanism of ligustilide via inhibition of the NF-κB pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for the investigation of this compound, from sourcing the plant material to evaluating its biological activity.

Caption: General experimental workflow for this compound research.

Conclusion

This compound continues to be a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide has provided a comprehensive overview of its natural sources, biosynthetic pathways, and detailed experimental protocols for its study. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways, opens up new avenues for drug discovery and development. The information presented herein serves as a valuable resource for researchers and professionals dedicated to advancing our understanding and application of this promising natural product.

References

(E)-Ligustilide mechanism of action in neuronal cells

An In-depth Technical Guide on the Core Mechanism of Action of (E)-Ligustilide in Neuronal Cells

Introduction

This compound, a primary lipophilic phthalide (B148349) compound isolated from the roots of traditional Chinese herbs such as Angelica sinensis (Danggui) and Ligusticum chuanxiong, has garnered significant attention for its potent neuroprotective properties. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of various neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of this compound, focusing on its anti-apoptotic, antioxidant, anti-inflammatory, and autophagy-regulating activities in neuronal cells.

Core Mechanisms of Action and Signaling Pathways

This compound exerts its neuroprotective effects through a multi-target approach, influencing several key signaling pathways involved in neuronal survival, stress response, and inflammation.

Anti-Apoptotic Effects

A primary mechanism of this compound's neuroprotective action is the inhibition of neuronal apoptosis, particularly in the context of ischemia-reperfusion (I/R) injury. This is achieved through the modulation of key apoptotic regulators and the activation of pro-survival signaling cascades.

PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade for promoting cell survival and inhibiting apoptosis. This compound has been shown to activate this pathway in neuronal cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a common in vitro model for ischemic stroke. Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets. This leads to:

-

Increased Bcl-2/Bax Ratio: this compound treatment upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. A higher Bcl-2/Bax ratio prevents the permeabilization of the mitochondrial outer membrane.

-

Inhibition of Cytochrome c Release: By stabilizing the mitochondrial membrane, this compound prevents the release of Cytochrome c from the mitochondria into the cytoplasm.

-

Reduced Caspase-3 Activation: The release of Cytochrome c is a critical step in the activation of the caspase cascade. By inhibiting its release, this compound leads to a significant reduction in the expression of cleaved caspase-3, the primary executioner caspase in the apoptotic pathway.

The anti-apoptotic effect of Ligustilide is abolished by the PI3K inhibitor LY294002, confirming the crucial role of this pathway.

Caption: this compound activates the PI3K/Akt pathway to inhibit apoptosis.

Antioxidant Effects

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative diseases and ischemic events. This compound exhibits significant antioxidant properties by modulating intracellular calcium levels and activating the Nrf2/HO-1 pathway.

Regulation of Calcium Homeostasis:

Ischemic conditions lead to an influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores, resulting in calcium overload. This overload triggers a cascade of detrimental events, including the excessive production of ROS. This compound has been shown to attenuate this OGD/R-induced intracellular Ca2+ accumulation, thereby mitigating the initial trigger for oxidative stress.

Nrf2/HO-1 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). This leads to:

-

Increased Expression of HO-1 and other Antioxidant Enzymes: Upregulation of HO-1, superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-PX) enhances the cell's capacity to neutralize ROS.

-

Reduced Lipid Peroxidation: this compound treatment decreases the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage.

The neuroprotective effects of this compound are significantly diminished when Nrf2 or HO-1 expression is silenced, indicating the critical role of this pathway.

Caption: this compound activates the Nrf2/HO-1 pathway to combat oxidative stress.

Anti-Inflammatory Effects

Neuroinflammation, often mediated by activated microglia and astrocytes, plays a pivotal role in the pathogenesis of neurodegenerative diseases. This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Inhibition of Microglial Activation:

In response to stimuli like lipopolysaccharide (LPS) or ischemic injury, microglia become activated and release a barrage of pro-inflammatory cytokines. This compound has been shown to:

-

Decrease Pro-inflammatory Cytokines: It dose-dependently reduces the mRNA expression and production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in activated microglial cells.

-

Suppress NF-κB Activation: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. This compound inhibits the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.

TLR4/Prx6 Signaling:

Toll-like receptor 4 (TLR4) signaling is a key pathway in initiating the innate immune response. Peroxiredoxin 6 (Prx6), when released from ischemic cells, can act as an endogenous ligand for TLR4, triggering neuroinflammation. This compound has been found to inhibit this pathway by:

-

Reducing TLR4 Expression: It downregulates the expression of TLR4 in the ischemic brain.

-

Inhibiting Prx6 Release: It significantly inhibits the expression and extracellular release of Prx6.

-

Blocking Downstream Signaling: By inhibiting the TLR4/Prx6 axis, this compound decreases the phosphorylation of ERK1/2 and the transcriptional activity of NF-κB and STAT3, key downstream effectors of this pathway.

Regulation of Autophagy

Autophagy is a cellular self-cleaning process that removes damaged organelles and protein aggregates. In the context of cerebral ischemia, enhancing autophagy can be neuroprotective.

LKB1-AMPK-mTOR Signaling Pathway:

This compound has been shown to enhance autophagy in neuronal cells exposed to OGD/R through the activation of the LKB1-AMPK-mTOR pathway.

-

Activation of AMPK: this compound activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell.

-

Inhibition of mTOR: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin (B549165) (mTOR), a negative regulator of autophagy.

-

Increased Autophagy Markers: Inhibition of mTOR leads to an increase in the expression of key autophagy-related proteins, such as Beclin 1 and the conversion of LC3-I to LC3-II.

This enhancement of autophagy contributes to the clearance of damaged cellular components, thereby reducing apoptosis and promoting neuronal survival.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters in neuronal cells.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in OGD/R-Treated Neurons

| Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of OGD/R) | Reference |

| 1 | Increased | 230.81% ± 25.96% | |

| 2 | Increased | 181.83% ± 75.75% | |

| 4 | Increased | 162.79% ± 11.34% | |

| 0.625 - 5 | Dose-dependent increase | Dose-dependent decrease |

Table 2: Effect of this compound on Apoptosis in OGD/R-Treated Hippocampal Neurons

| Concentration (µM) | Apoptosis Rate (%) | Reference |

| 0 (OGD/R) | 32.73% | |

| 1 | 25.59% | |

| 2 | 21.54% | |

| 4 | 17.20% |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

| Treatment | Protein Ratio/Expression | Effect | Reference |

| LIG (4 µM) + OGD/R | Bax/Bcl-2 Ratio | Significantly Reduced | |

| LIG (4 µM) + OGD/R | Cleaved Caspase-3 | Significantly Reduced | |

| LIG + OGD/R | Bcl-2 | Upregulated | |

| LIG + OGD/R | Bax | Downregulated |

Table 4: Effect of this compound on Oxidative Stress Markers in VaD Rats

| Treatment | Marker | Effect | Reference |

| LIG (20 & 40 mg/kg) | MDA | Decreased | |

| LIG (20 & 40 mg/kg) | SOD | Increased | |

| LIG (20 & 40 mg/kg) | CAT | Increased | |

| LIG (20 & 40 mg/kg) | GSH-PX | Increased |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited research.

Cell Culture

-

Cell Lines: PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells are commonly used. They are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Primary Neurons: Primary hippocampal or cortical neurons are isolated from embryonic day 15-18 rat or mouse brains. Tissues are dissected, minced, and dissociated using trypsin. Cells are then plated on poly-L-lysine-coated culture dishes and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This in vitro model mimics the conditions of ischemic stroke.

-

Deprivation: The normal culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber (e.g., with 95% N2, 5% CO2) for a specified period (e.g., 2-4 hours).

-

Reperfusion: The glucose-free medium is replaced with the original complete culture medium, and the cells are returned to the normoxic (5% CO2, 95% air) incubator for a further period (e.g., 24 hours).

Caption: A typical experimental workflow for the OGD/R model in vitro.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: Measures cell viability based on the metabolic activity of mitochondria. Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured spectrophotometrically.

-

LDH Assay: Measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. The amount of LDH is determined using a coupled enzymatic reaction that results in a colored product, measured by absorbance.

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Hoechst 33342 Staining: A fluorescent dye that stains the nuclei of cells. Apoptotic cells are identified by their condensed or fragmented chromatin, which appears as brightly stained, compact nuclei under a fluorescence microscope.

Western Blotting

This technique is used to detect and quantify specific proteins.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein bands are quantified using densitometry software.

Conclusion

This compound demonstrates remarkable neuroprotective potential through a sophisticated and interconnected network of molecular mechanisms. Its ability to concurrently inhibit apoptosis, mitigate oxidative stress, suppress neuroinflammation, and enhance protective autophagy underscores its profile as a multi-target therapeutic agent. The activation of pro-survival pathways such as PI3K/Akt and Nrf2/HO-1, coupled with the inhibition of detrimental inflammatory cascades like TLR4/NF-κB, provides a strong rationale for its further development as a treatment for complex neurological conditions like ischemic stroke and neurodegenerative diseases. Future research should focus on optimizing its bioavailability and conducting rigorous clinical trials to translate these promising preclinical findings into effective therapies for patients.

The In Vivo Pharmacological Profile of (E)-Ligustilide: A Technical Guide

(E)-Ligustilide, a primary bioactive phthalide (B148349) found in revered traditional Chinese medicines such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong, has garnered significant scientific attention for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the in vivo pharmacological effects of this compound, with a focus on its neuroprotective, anti-inflammatory, and anti-apoptotic properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms.

Neuroprotective Effects

This compound exhibits robust neuroprotective effects across various in vivo models of neurological damage, including ischemic stroke, spinal cord injury, and vascular dementia. Its mechanisms of action are multifaceted, primarily involving the activation of pro-survival signaling pathways and the suppression of oxidative stress and apoptosis.

Ischemic Stroke

In rodent models of ischemic stroke, typically induced by middle cerebral artery occlusion (MCAO), this compound has been shown to reduce infarct volume and improve neurological outcomes.[3][4] One of the key mechanisms underlying this protection is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway enhances the expression of anti-apoptotic proteins like Bcl-2 and reduces the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3. Furthermore, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). This antioxidant response helps to mitigate the oxidative damage induced by ischemia-reperfusion injury.

Spinal Cord Injury

Following spinal cord injury (SCI) in rat models, treatment with this compound has been demonstrated to promote functional recovery. This is attributed to its ability to reduce the production of reactive oxygen species (ROS) and suppress the expression of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Vascular Dementia

In rat models of vascular dementia induced by bilateral common carotid artery occlusion (BCCAO), this compound has been shown to improve cognitive function. Its therapeutic effects are associated with the inhibition of neuronal apoptosis and the suppression of astrocyte activation in the hippocampus and cortex.

Anti-inflammatory and Analgesic Effects

This compound demonstrates significant anti-inflammatory and analgesic properties in various in vivo models of inflammation and pain. A key target in its anti-inflammatory action is the Toll-like receptor 4 (TLR4) signaling pathway.

In models of inflammatory pain induced by complete Freund's adjuvant (CFA), intravenous administration of this compound has been shown to alleviate thermal hyperalgesia and mechanical allodynia. This analgesic effect is correlated with the inhibition of microglial and astrocyte activation in the spinal cord and a reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This compound achieves this by downregulating the expression of TLR4 and inhibiting the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Anti-Apoptotic Effects

The anti-apoptotic effects of this compound are a cornerstone of its protective actions in various pathological conditions. As mentioned, the activation of the PI3K/Akt pathway plays a crucial role in preventing cell death. In the context of cerebral ischemia, this compound treatment leads to a decreased Bax/Bcl-2 ratio and reduced release of cytochrome c from the mitochondria, ultimately inhibiting the activation of caspase-3 and preventing apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on this compound.

| Neuroprotective Effects of this compound | ||||

| Animal Model | This compound Dose & Route | Key Findings | Mechanism of Action | Reference |

| Rat MCAO Model | 32 or 40 mg/kg, i.v. | Reduced infarct volume by ~60% | Activation of Nrf2/HO-1 pathway | |

| Rat MCAO Model | Not specified | Attenuated cerebral infarction and neurological injury | Activation of PI3K/Akt pathway, reduced Bax/Bcl-2 ratio | |

| Rat Spinal Cord Injury Model | 40 mg/kg, i.p. | Improved BBB score and coordination | Reduced ROS, IL-1β, and TNF-α production | |

| Rat Vascular Dementia Model (BCCAO) | 80 mg/kg, oral | Improved spatial learning and memory | Anti-apoptotic and anti-astrocytic proliferation | |

| Rat Vascular Dementia Model (BCCAO) | 20 or 40 mg/kg/day, i.g. | Ameliorated learning and memory deficiency | Increased antioxidant enzyme activity, reduced apoptosis |

| Anti-inflammatory Effects of this compound | ||||

| Animal Model | This compound Dose & Route | Key Findings | Mechanism of Action | Reference |

| Mouse CFA-induced Inflammatory Pain | 60 mg/kg, i.v. | Attenuated mechanical allodynia and thermal hyperalgesia | Inhibited microglial activation and pro-inflammatory cytokine production | |

| Rat CFA-induced Inflammatory Pain | Not specified | Attenuated pain hypersensitivity | Inhibited spinal JNK/c-Jun activation | |

| Mouse CFA-induced Inflammatory Pain | Not specified | Alleviated heat hyperalgesia and mechanical allodynia | Inhibited CFA-induced TLR4 mRNA and protein increase in the spinal cord |

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to mimic ischemic stroke.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Anesthesia: Anesthesia is induced and maintained, for example, with 10% chloral (B1216628) hydrate (B1144303) (350 mg/kg, i.p.).

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament suture with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.

-

Reperfusion: After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.

-

This compound Administration: this compound can be administered intravenously immediately after the surgery.

-

Outcome Measures: Neurological deficit scoring and measurement of infarct volume (e.g., using TTC staining) are common outcome measures.

Spinal Cord Injury (SCI) Model in Rats

This model is used to study the pathophysiology of SCI and evaluate therapeutic interventions.

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Anesthesia: Anesthesia is induced, for example, with sodium pentobarbital (B6593769) (i.p.).

-

Surgical Procedure: A laminectomy is performed at a specific thoracic level (e.g., T10). A contusion or compression injury is then induced using a standardized device, such as a weight-drop apparatus.

-

This compound Administration: this compound (e.g., 40 mg/kg) can be administered intraperitoneally.

-

Outcome Measures: Functional recovery is assessed using behavioral tests like the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale. Biochemical analyses of spinal cord tissue are performed to measure levels of inflammatory and oxidative stress markers.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice

This model is a standard for studying chronic inflammatory pain.

-

Animals: Male ICR mice are often used.

-

Induction of Inflammation: A subcutaneous injection of CFA is made into the plantar surface of one hind paw.

-

This compound Administration: this compound (e.g., 60 mg/kg) can be administered intravenously.

-

Outcome Measures: Pain behaviors, such as thermal hyperalgesia (sensitivity to heat) and mechanical allodynia (sensitivity to non-painful touch), are measured at different time points. The expression of inflammatory mediators in the spinal cord is also analyzed.

Bilateral Common Carotid Artery Occlusion (BCCAO) Model in Rats

This model is used to induce chronic cerebral hypoperfusion and study vascular dementia.

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Anesthesia: Anesthesia is induced with agents like isoflurane.

-

Surgical Procedure: A ventral midline cervical incision is made, and both common carotid arteries are carefully isolated from the surrounding tissues and vagus nerves. The arteries are then permanently ligated with silk sutures.

-

This compound Administration: this compound (e.g., 20 or 40 mg/kg/day) can be administered intragastrically for a specified period (e.g., four weeks).

-

Outcome Measures: Cognitive function is assessed using behavioral tests like the Morris water maze. Histological analysis of the brain is performed to evaluate neuronal damage and apoptosis.

Signaling Pathways and Molecular Interactions

The therapeutic effects of this compound are mediated by its interaction with several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Caption: this compound activates the PI3K/Akt pathway, leading to anti-apoptotic effects.

Caption: this compound promotes the Nrf2/HO-1 pathway to combat oxidative stress.

Caption: this compound inhibits the TLR4/NF-κB pathway to reduce inflammation.

Caption: Experimental workflow for evaluating this compound in an ischemic stroke model.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ligustilide attenuates ischemic stroke injury by promoting Drp1-mediated mitochondrial fission via activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligustilide treatment promotes functional recovery in a rat model of spinal cord injury via preventing ROS production - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and Pharmacokinetics of Ligustilide: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the bioavailability and pharmacokinetics of ligustilide (B1675387). It is important to note that the vast majority of published research has been conducted on (Z)-Ligustilide , the more stable isomer. Data specifically for (E)-Ligustilide is scarce in the available scientific literature. Therefore, this document primarily summarizes findings for (Z)-Ligustilide and "ligustilide" (where the isomer is not specified), which serves as a surrogate for understanding the general pharmacokinetic properties of this compound class. Researchers should exercise caution when extrapolating these findings to this compound.

Introduction

Ligustilide, a major bioactive phthalide (B148349) compound found in medicinal plants such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects[1][2]. However, its clinical translation is hampered by challenges related to its chemical instability and poor pharmacokinetic profile, particularly its low oral bioavailability[1][3]. This guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of ligustilide, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Bioavailability and Pharmacokinetic Parameters

The oral bioavailability of ligustilide is notably low, primarily due to extensive first-pass metabolism in the liver[3]. Studies in rats have reported an oral bioavailability as low as 2.6%. Efforts to improve this have explored various formulations, such as nanoemulsions and cyclodextrin (B1172386) complexes, which have shown promise in enhancing oral absorption.

The following tables summarize the key pharmacokinetic parameters of ligustilide and its derivatives from various preclinical studies.

Table 1: Pharmacokinetic Parameters of Ligustilide in Rats

| Formulation/ Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference |

| Ligustilide | Oral | 12.5 | - | - | - | - | 71.36 | |

| Ligustilide | Oral | 25 | - | - | - | - | 68.26 | |

| Ligustilide | Oral | 50 | - | - | - | - | 75.44 | |

| Ligustilide | Intravenous | 12.5, 25, 50 | - | - | - | - | - | |

| Ligustilide Derivative (LIGc) | Oral | 45 | - | - | 13673 ± 666 | ~2.5 | 83.97 | |

| Ligustilide Derivative (LIGc) | Oral | 90 | 9890 ± 1620 | 0.5 | 22310 ± 2880 | ~2.5 | 83.97 | |

| Ligustilide Derivative (LIGc) | Intravenous | 20 | 6420 ± 1650 | - | - | - | - |

Table 2: Pharmacokinetic Parameters of (Z)-Ligustilide in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Reference |

| Oral | 500 | 0.66 | 0.36 |

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of ligustilide.

Animal Models and Drug Administration

-

Animal Species: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of ligustilide.

-

Administration Routes:

-

Oral (p.o.): Ligustilide is typically dissolved in a suitable vehicle, such as a mixture of ethanol (B145695), polyethylene (B3416737) glycol 400, and saline, and administered by gavage.

-

Intravenous (i.v.): For intravenous administration, ligustilide is dissolved in a vehicle like ethanol and saline and injected via the tail vein.

-

Intraperitoneal (i.p.): In some studies, ligustilide is administered via intraperitoneal injection.

-

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points after drug administration. Plasma is separated by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.

-

Sample Pretreatment: Plasma samples are typically pretreated to extract ligustilide and remove interfering substances. Common methods include liquid-liquid extraction with solvents like n-hexane-ether or protein precipitation.

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a sensitive and reliable method for the determination of ligustilide in plasma. The method involves separating the compound on a C18 column and detecting it using a fluorescence detector with specific excitation and emission wavelengths.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly selective and sensitive method used for the simultaneous quantification of ligustilide and its metabolites in plasma.

Visualizations: Experimental Workflow and Signaling Pathways

Experimental Workflow for Pharmacokinetic Studies

Caption: Experimental workflow for a typical pharmacokinetic study of ligustilide.

Signaling Pathways Modulated by Ligustilide

The following diagrams illustrate signaling pathways reported to be modulated by (Z)-Ligustilide and ligustilide (isomer not specified).

A. Anti-inflammatory Signaling Pathway of (Z)-Ligustilide

Caption: (Z)-Ligustilide inhibits inflammation via suppression of MAPK and NF-κB pathways.

B. Nrf2/HO-1 Antioxidant Signaling Pathway of (Z)-Ligustilide

Caption: (Z)-Ligustilide promotes antioxidant response by activating the Nrf2/HO-1 pathway.

C. Gch1/BH4/eNOS Signaling Pathway of Ligustilide

Caption: Ligustilide improves intestinal ischemia by activating the Gch1/BH4/eNOS pathway.

Conclusion and Future Directions

The available data, primarily on (Z)-Ligustilide, indicate that ligustilide is a promising therapeutic agent with significant pharmacokinetic challenges, most notably its poor oral bioavailability. The development of novel drug delivery systems is crucial for overcoming this limitation and unlocking its full clinical potential. Future research should focus on:

-

Isomer-Specific Pharmacokinetics: Conducting detailed pharmacokinetic studies specifically on this compound to understand its unique absorption, distribution, metabolism, and excretion profile.

-

Human Studies: Translating the findings from preclinical models to human subjects to determine the clinical pharmacokinetics and establish safe and effective dosing regimens.

-

Mechanism of Action: Further elucidating the molecular mechanisms and signaling pathways modulated by both (E)- and (Z)-Ligustilide to better understand their therapeutic effects.

By addressing these research gaps, the scientific community can pave the way for the successful clinical application of ligustilide and its derivatives in treating a variety of diseases.

References

(E)-Ligustilide: A Comprehensive Technical Guide on its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ligustilide, a primary bioactive phthalide (B148349) found in several traditional medicinal herbs, has emerged as a promising therapeutic candidate for neurodegenerative diseases and ischemic stroke. This technical guide provides an in-depth analysis of the neuroprotective properties of this compound, focusing on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and mandatory visualizations of signaling pathways and experimental workflows are included to facilitate further research and drug development in this area.

Introduction

Neurodegenerative disorders and ischemic brain injury represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving oxidative stress, inflammation, and apoptosis, necessitates the development of multi-target therapeutic agents. This compound, derived from plants such as Angelica sinensis and Ligusticum chuanxiong, has demonstrated considerable neuroprotective potential in a variety of preclinical models.[1] Its lipophilic nature allows it to cross the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent.[2] However, it is important to note that this compound has shown poor stability and bioavailability in its pure form, suggesting that novel formulations will be necessary for its clinical viability.[3] This guide synthesizes the current understanding of this compound's neuroprotective effects, offering a valuable resource for the scientific community.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-pronged approach, targeting several key pathways implicated in neuronal damage.

Antioxidant Effects via Nrf2/HO-1 Pathway Activation

One of the principal mechanisms of this compound's neuroprotective action is its ability to mitigate oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1. This leads to the increased expression of antioxidant enzymes that neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

Anti-Apoptotic Activity

This compound has been shown to inhibit neuronal apoptosis through multiple mechanisms. It can modulate the expression of Bcl-2 family proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax. Furthermore, this compound can suppress the activation of caspases, particularly caspase-3, a key executioner in the apoptotic cascade. Studies have also indicated that this compound can induce caspase-dependent apoptosis in some cancer cell lines, highlighting its potential for differential effects based on cell type and condition.

Anti-Inflammatory Effects

Neuroinflammation is a critical component of many neurological disorders. This compound exhibits potent anti-inflammatory properties by inhibiting the activation of microglia and astrocytes, the primary immune cells of the central nervous system. It achieves this by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This anti-inflammatory action is partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Modulation of Signaling Pathways

This compound influences several crucial intracellular signaling pathways to confer neuroprotection.

-

PI3K/Akt Pathway: Activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key survival signal for neurons. This compound has been demonstrated to promote the phosphorylation and activation of Akt, which in turn inhibits apoptotic pathways and promotes cell survival.

-

ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is also implicated in the neuroprotective effects of this compound. It has been shown to promote the transcription of erythropoietin (EPO) via an ERK signaling pathway, contributing to its protective effects against ischemia-reperfusion injury.

Regulation of Mitochondrial Function

Mitochondrial dysfunction is a central feature of neurodegenerative diseases. This compound helps maintain mitochondrial integrity and function by regulating mitochondrial dynamics, including fission and fusion processes. It can decrease the levels of proteins involved in mitochondrial fission (e.g., P-Drp1) and increase the levels of proteins involved in fusion (e.g., Mfn1 and Mfn2). This helps to preserve mitochondrial function and cellular energy homeostasis.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings from both in vivo and in vitro experiments.

Table 1: In Vivo Efficacy of this compound in Animal Models of Neurological Disorders

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Ischemic Stroke (MCAO) | 20, 40, or 80 mg/kg, oral gavage | Dose-dependent reduction in neurological deficit scores and infarct volume. | |

| Ischemic Stroke (MCAO) | 20 or 80 mg/kg, orally at 2h post-ischemia | Reduced cerebral infarct volumes by 48.29% and 84.87%, respectively. Reduced brain swelling by 68.62% and 82.08%. | |

| Chronic Cerebral Hypoperfusion | 80 mg/kg, oral, for 7 days | Decreased escape latency and swimming distance in Morris water maze. Prevented neuronal loss and apoptosis. | |

| Alzheimer's Disease (Aβ25-35 injection) | 40 mg/kg daily for 15 days | Attenuated neuronal loss and Aβ-associated pathology. Improved performance in Morris water maze. | |

| Alzheimer's Disease (APP/PS1 transgenic mice) | 40 mg/kg daily for 8 weeks | Improved spatial memory in Morris water maze. | |

| Aging (D-galactose induced) | 80 mg/kg, oral, for 8 weeks | Improved behavioral performance in Morris water maze. Reduced MDA levels and increased Na+-K+-ATPase activity in the brain. |

Table 2: In Vitro Efficacy of this compound in Cellular Models of Neuronal Injury

| Cell Model | Insult | This compound Concentration | Key Findings | Reference |

| Rat Cultured Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Increased cell viability and decreased LDH release. | |

| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 1, 2, and 4 µM | Significantly attenuated cell apoptosis ratio from 32.73% to 25.59%, 21.54%, and 17.20%, respectively. | |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Not specified | Decreased mRNA expression of TNF-α, IL-1β, and IL-6 in a dose-dependent manner. | |

| Rat Chondrocytes | Sodium Nitroprusside (SNP) | Not specified | Significantly suppressed chondrocyte apoptosis and reduced expression of cleaved caspase-3 and Bax. |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

This compound activates the Nrf2/HO-1 signaling pathway.

This compound inhibits apoptosis via the mitochondrial pathway.

Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This in vivo model is widely used to mimic ischemic stroke.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, vessel clips)

-

4-0 nylon monofilament with a rounded tip

-

Heating pad and rectal probe for temperature monitoring

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C.

-

Make a midline incision in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect and isolate the arteries.

-

Ligate the distal end of the ECA and the superior thyroid artery.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the nylon monofilament through the ECA stump into the ICA.

-

Gently advance the filament approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

For reperfusion studies, withdraw the filament after a specific occlusion period (e.g., 2 hours). For permanent occlusion, leave the filament in place.

-

Remove the clamps and close the incision.

-

Allow the animal to recover and perform neurological assessments at specified time points.

-

At the end of the experiment, euthanize the animal and harvest the brain for infarct volume analysis (e.g., TTC staining) and molecular studies.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Neurons

This in vitro model simulates the conditions of ischemia-reperfusion at the cellular level.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Glucose-free DMEM

-

Hypoxia chamber (95% N2, 5% CO2)

-

Normal cell culture incubator (95% air, 5% CO2)

Procedure:

-

Culture primary neurons to the desired confluency.

-

Replace the normal culture medium with glucose-free DMEM.

-

Place the culture plates in a hypoxia chamber for a specified duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation (OGD).

-

After the OGD period, remove the plates from the hypoxia chamber.

-

Replace the glucose-free medium with normal, glucose-containing culture medium.

-

Return the plates to a normal cell culture incubator for a specified reperfusion period (e.g., 24 hours).

-

Following reperfusion, assess cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining), and protein expression (e.g., Western blot).

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

After experimental treatment, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate at 37°C for 4 hours.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

Brain tissue or cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize brain tissue or lyse cells in lysis buffer on ice.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Morris Water Maze Test for Spatial Memory

This behavioral test is widely used to assess spatial learning and memory in rodents.

Materials:

-

Circular water tank (approximately 1.5 m in diameter)

-

Escape platform submerged just below the water surface

-

Non-toxic, opaque substance to make the water cloudy (e.g., non-fat milk powder)

-

Video tracking system and software

-

Visual cues placed around the room

Procedure:

-

Fill the water tank with water and make it opaque.

-

Place the escape platform in a fixed quadrant of the tank.

-

Place distinct visual cues on the walls around the tank.

-

Acquisition Phase (Training):

-

For several consecutive days (e.g., 5 days), conduct multiple trials per day (e.g., 4 trials).

-

In each trial, release the rodent into the water facing the wall from one of four randomized starting positions.

-

Allow the animal to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

-

Record the escape latency (time to find the platform) and path length using the video tracking system.

-

-

Probe Trial (Memory Test):

-

On the day after the last training day, remove the platform from the tank.

-

Place the animal in the tank and allow it to swim freely for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to target multiple pathological pathways, including oxidative stress, apoptosis, and neuroinflammation, makes it an attractive candidate for the development of novel therapies for a range of neurological disorders. However, the poor bioavailability of its natural form presents a significant hurdle. Future research should focus on the development of novel drug delivery systems and synthetic derivatives to enhance its stability and efficacy. While no clinical trials have been conducted with pure ligustilide (B1675387), some traditional Chinese medicine preparations containing it are under investigation. Rigorous clinical trials are imperative to translate the promising preclinical findings into tangible therapeutic benefits for patients. This guide provides a solid foundation for researchers to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]

- 2. Pharmacokinetics, tissue distribution, and safety evaluation of a ligustilide derivative (LIGc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (E)-Ligustilide

(E)-Ligustilide, a significant bioactive phthalide (B148349) compound predominantly found in medicinal plants such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong, has garnered considerable attention for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and anti-cancer properties. The effective isolation and purification of this compound are crucial for its study and potential therapeutic applications. This document provides detailed application notes and protocols for various extraction and purification techniques, tailored for researchers, scientists, and professionals in drug development.

I. Extraction Techniques

The extraction of this compound from its natural plant sources is the primary step in its isolation. The choice of extraction method can significantly impact the yield and purity of the final product. Modern techniques often focus on improving efficiency while minimizing the use of harsh organic solvents.

A. Conventional Extraction Methods

Traditional methods such as maceration and Soxhlet extraction have been employed for the extraction of this compound. However, these methods can be time-consuming and may lead to the degradation of thermolabile compounds.

B. Advanced Extraction Methods

To overcome the limitations of conventional methods, several advanced techniques have been developed, offering higher efficiency, shorter extraction times, and a greener footprint.

1. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method is known for its efficiency and reduced extraction time and solvent consumption.[1][2]

2. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, particularly with carbon dioxide (SC-CO2), is a green and highly selective method.[3] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract this compound.[4][5] This technique avoids the use of organic solvents, yielding a clean extract.

3. Enzyme-Assisted Extraction (EAE)

Enzyme-assisted extraction employs enzymes like cellulase (B1617823) to break down the plant cell wall, facilitating the release of intracellular bioactive compounds. This method can lead to higher extraction yields compared to traditional methods.

4. Enzyme and Ultrasonic Co-Assisted Aqueous Two-Phase Extraction (EUA-ATPE)

This innovative and sustainable method combines the benefits of enzymatic hydrolysis and ultrasonic extraction within an aqueous two-phase system. This integrated approach allows for simultaneous extraction and preliminary separation, resulting in higher extraction efficiency and energy efficiency.

Quantitative Comparison of Extraction Methods

| Extraction Method | Plant Source | Key Parameters | Yield | Purity | Reference |

| Petroleum Ether Soaking & Ultrasonic Extraction | Radices levistici | Solid-liquid ratio: 1:5-10 (g/mL), 4 ultrasonic extractions for 0.5h each | 0.52-0.55% | >98% | |

| Enzyme-Assisted Extraction (Endophyte Cellulase) | Angelica sinensis | - | 2-fold increase vs. commercial cellulase and traditional methods | - | |

| Supercritical Fluid Extraction (SFE) | Ligusticum chuanxiong | - | - | 98% (in combination with HSCCC) | |

| Semipreparative HPLC (after initial extraction) | Angelica sinensis | - | 4.57 mg/g | 99.6% |

II. Purification Techniques

Following extraction, the crude extract containing this compound requires further purification to isolate the compound at a high degree of purity.

1. Silica (B1680970) Gel Column Chromatography

A widely used and effective method for the purification of this compound is silica gel column chromatography. The separation is based on the differential adsorption of compounds onto the silica gel stationary phase, with elution using a suitable solvent system.

2. High-Speed Counter-Current Chromatography (HSCCC)

High-speed counter-current chromatography is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding irreversible sample adsorption. It has been successfully applied for the separation and purification of this compound, achieving high purity.

3. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity levels, semi-preparative HPLC is an excellent option. This technique offers high resolution and is particularly suitable for the final polishing step of purification.

4. Molecular Distillation

Molecular distillation is a purification technique performed under high vacuum, which is suitable for separating thermally sensitive compounds like this compound.

Quantitative Comparison of Purification Methods

| Purification Method | Crude Extract Source | Key Parameters | Purity Achieved | Reference |

| Silica Gel Column Chromatography | Petroleum ether extract of Radices levistici | Eluent: Petroleum ether:acetone (100:0.5) | 98.23% | |

| High-Speed Counter-Current Chromatography (HSCCC) | Crude extract of Angelica sinensis | Solvent system: Petroleum ether (60-90°C)-ethanol-water (10:17:10 v/v) | 98.8% | |

| Semi-Preparative HPLC | Enriched extract of Angelica sinensis | - | 99.6% |

III. Experimental Protocols

A. Protocol 1: Ultrasound-Assisted Extraction and Silica Gel Column Chromatography Purification

This protocol details a common and effective method for obtaining high-purity this compound.

Extraction Workflow

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Purification Workflow

Caption: Workflow for Silica Gel Column Chromatography Purification.

Detailed Steps:

-

Preparation of Plant Material: Dry the plant material (e.g., Radices levistici) and grind it into a fine powder.

-

Extraction:

-

Weigh 120 g of the powdered plant material and place it in a suitable container.

-

Add petroleum ether (60-90°C) at a solid-liquid ratio of 1:9.2 (g/mL) and allow it to soak at room temperature for 2.5 hours.

-

Perform ultrasonic extraction for 4 cycles, with each cycle lasting 30 minutes.

-

Filter the mixture and combine the filtrates from all cycles.

-

Concentrate the combined filtrate under reduced pressure to obtain a paste-like crude extract.

-

-

Purification:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a solvent system of petroleum ether:acetone (100:0.5 v/v).

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a developing solvent of petroleum ether:ethyl acetate (B1210297) (10:1).

-

Combine the fractions containing pure this compound.

-

Concentrate the combined fractions under reduced pressure to yield high-purity this compound.

-

B. Protocol 2: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol outlines a greener approach to obtaining pure this compound.

SFE-HSCCC Workflow

References

- 1. Sustainable extraction of ligustilide and ferulic acid from Angelicae Sinensis Radix, for antioxidant and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of (E)-Ligustilide

Introduction

(E)-Ligustilide, a phthalide (B148349) derivative, is a significant bioactive compound found in various medicinal plants of the Apiaceae family, such as Angelica sinensis (Oliv.) Diels and Ligusticum chuanxiong Hort.[1][2]. Alongside its more abundant isomer, (Z)-Ligustilide, it contributes to the therapeutic effects of these herbs. Accurate and reliable quantification of this compound is crucial for quality control of herbal materials, pharmacokinetic studies, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility.[1][2] This application note provides a comprehensive overview and detailed protocols for the analysis of this compound using HPLC coupled with Ultraviolet (UV) or Fluorescence Detection (FLD).

Analytical Challenge and Solution

The primary challenge in the analysis of ligustilide (B1675387) is its instability and the potential for isomerization between the (E) and (Z) forms, especially at high temperatures.[3] Therefore, sample preparation and chromatographic conditions must be carefully optimized to prevent degradation and ensure accurate quantification. The use of a reversed-phase HPLC method with a C18 column allows for the effective separation of this compound from its (Z)-isomer and other components present in complex matrices. Detection at a specific UV wavelength, such as 350 nm, can minimize interference from other related compounds. For enhanced sensitivity, particularly in biological samples with low concentrations, HPLC with fluorescence detection (HPLC-FLD) is a superior alternative.

Experimental Protocols

Sample Preparation

1.1. From Plant Material (e.g., Angelica sinensis Roots)

This protocol is adapted from methods for extracting ligustilides from medicinal plants.

-

Objective: To extract this compound from dried plant material for HPLC analysis.

-

Procedure:

-

Grind the dried plant material (e.g., roots of Angelica sinensis) to a fine powder.

-

Accurately weigh 1.0 g of the powdered sample into a flask.

-

Add 50 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Acetonitrile (B52724) is often preferred for preparing standard solutions to minimize the isomerization of the Z-isomer.

-

Perform extraction using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection into the HPLC system.

-

1.2. From Biological Matrices (e.g., Rat Plasma)

This protocol is based on a validated method for the determination of ligustilide in rat plasma.

-

Objective: To extract this compound from plasma samples for pharmacokinetic studies.

-

Procedure:

-

To 100 µL of plasma sample in a centrifuge tube, add a known concentration of an internal standard (e.g., podophyllotoxin).

-

Add 0.5 mL of a protein precipitation agent (e.g., acetonitrile) and vortex for 2 minutes.

-

Centrifuge the mixture at 12,000 × g for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile-water = 50:50, v/v).

-

Vortex the reconstituted sample for 2 minutes and then centrifuge at 12,000 × g for 10 minutes at 4°C.

-

Inject 50 µL of the supernatant into the HPLC system.

-

HPLC Method

The following are typical HPLC conditions for the analysis of this compound.

2.1. HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is often used for optimal separation. For example, a mobile phase consisting of 0.2% phosphoric acid in water (A) and acetonitrile (B) can be used with the following gradient: 0–15 min, 18-20% B; 15–25 min, 20-90% B; 25–30 min, 90-18% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 350 nm, which allows for baseline separation of (E)- and (Z)-Ligustilide while avoiding interference from other compounds.

-

2.2. HPLC-FLD Method (for higher sensitivity)

-

Instrumentation: An HPLC system coupled with a fluorescence detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Acetonitrile and water (50:50, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Fluorescence Detection: For ligustilide, an excitation wavelength of 336 nm and an emission wavelength of 453 nm can be used.

-

Quantitative Data Summary

The following tables summarize the quantitative data from a validated HPLC-FLD method for ligustilide analysis in rat plasma, which demonstrates the performance of a typical HPLC method for phthalide quantification.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r) |

| Ligustilide | 2.44–10,000 | Y = 133.49X - 14.27 | 0.9995 |

| Ligustilide | 2.44–10,000 | Y = 145.61X + 13.76 | 0.9996 |

Table 2: Precision and Accuracy

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Ligustilide | < 6% | < 6% | 88.93 - 99.52% |

Table 3: Recovery and Limit of Quantification

| Analyte | Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Ligustilide | 89.07 - 99.71% | 2.44 |

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound from plant material.

Caption: Key parameters for the validation of an HPLC method for this compound analysis.

References

- 1. Quantification of ligustilides in the roots of Angelica sinensis and related umbelliferous medicinal plants by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

Application Notes: Analysis of (E)-Ligustilide by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ligustilide is a prominent bioactive phthalide (B148349) compound found in several medicinal plants, most notably in Angelica sinensis (Danggui) and Ligusticum chuanxiong. It is an isomer of the more abundant (Z)-Ligustilide and is of significant interest due to its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities. Accurate and reliable quantification of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried plant material, such as the roots of Angelica sinensis.

Materials:

-

Dried and powdered plant material

-

n-Hexane, HPLC grade

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

-

GC vials

Procedure:

-

Weigh 2.5 g of the powdered plant material accurately and place it into a 50 mL conical flask.

-

Add 25 mL of n-hexane to the flask.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes.

-

Repeat the ultrasonic extraction step one more time with a fresh 25 mL of n-hexane.

-

Combine the filtrates from both extractions.

-

Concentrate the combined filtrate at 40°C using a rotary evaporator until the solvent is almost completely removed.

-

Re-dissolve the residue in a suitable volume of n-hexane (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter into a clean GC vial for analysis.[1]

GC-MS Analysis Protocol

This section provides the instrumental parameters for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

GC Conditions:

-

Column: DB-23 (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column like HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1][2]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

-

Injection Volume: 1 µL.

-

Injector Temperature: 270°C.[1]

-

Injection Mode: Split (5:1) or splitless, depending on the concentration of the analyte.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 3 minutes.

-

Ramp: Increase to 270°C at a rate of 10°C/min.

-

Final hold: Maintain at 270°C for a specified time to ensure elution of all compounds.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

-

Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM mode, monitor the characteristic fragment ion of ligustilide (B1675387) at m/z 161.

Data Presentation

The following table summarizes the quantitative data for the analysis of Ligustilide by GC-MS, compiled from various studies.

| Parameter | Value | Reference |

| Linearity Range | 20 µg/mL to 1000 µg/mL for Ligustilide | |

| Linearity (R²) | ≥ 0.997 | |

| Limit of Detection (LOD) | 10 ng/mL | |

| Precision (RSD) | 1.21% to 3.52% | |

| Recovery | 98.2% to 101.5% |

Mass Spectrometry Data

The identification of this compound is confirmed by its mass spectrum. Under electron ionization, this compound undergoes fragmentation, producing a characteristic pattern. The mass spectra of this compound and its isomer (Z)-Ligustilide are very similar. The protonated molecule can be observed at m/z 191 in chemical ionization mode.

Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway

(Z)-Ligustilide has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This diagram illustrates the proposed mechanism of action.

Caption: Inhibition of NF-κB and MAPK pathways by Ligustilide.

References